2,6-Dichloro-4-methylpyridine-3-sulfonamide
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Overview
Description
2,6-Dichloro-4-methylpyridine-3-sulfonamide is a chemical compound with the molecular formula C6H6Cl2N2O2S. It is a derivative of pyridine, characterized by the presence of two chlorine atoms, a methyl group, and a sulfonamide group attached to the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-4-methylpyridine-3-sulfonamide typically involves the chlorination of 4-methylpyridine followed by sulfonation. One common method includes the following steps:
Chlorination: 4-methylpyridine is treated with chlorine gas in the presence of a catalyst such as iron(III) chloride to introduce chlorine atoms at the 2 and 6 positions of the pyridine ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-4-methylpyridine-3-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form corresponding amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it acts as a halide source.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium amide or thiourea in polar solvents such as dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Scientific Research Applications
2,6-Dichloro-4-methylpyridine-3-sulfonamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of agrochemicals and dyes
Mechanism of Action
The mechanism of action of 2,6-Dichloro-4-methylpyridine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes or interfere with biological pathways. The chlorine atoms and methyl group contribute to the compound’s reactivity and specificity in binding to targets .
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloro-3-methylpyridine: Similar structure but lacks the sulfonamide group.
4-Methylpyridine-3-sulfonamide: Similar structure but lacks the chlorine atoms.
2,6-Dichloropyridine: Lacks both the methyl and sulfonamide groups.
Uniqueness
2,6-Dichloro-4-methylpyridine-3-sulfonamide is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of both chlorine atoms and a sulfonamide group enhances its potential for diverse chemical transformations and applications in various fields .
Properties
IUPAC Name |
2,6-dichloro-4-methylpyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl2N2O2S/c1-3-2-4(7)10-6(8)5(3)13(9,11)12/h2H,1H3,(H2,9,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBRZQUKXOFILAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1S(=O)(=O)N)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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